2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE
Description
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a pyrimidinylthio group, and a chromenylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methyl-2-oxochromen-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c1-13-10-21(28)29-19-11-16(6-7-17(13)19)25-20(27)12-30-22-24-9-8-18(26-22)14-2-4-15(23)5-3-14/h2-11H,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJQUTFZXKFZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the individual components. The fluorophenyl group can be introduced through a halogenation reaction, while the pyrimidinylthio group is synthesized via a nucleophilic substitution reaction. The chromenylacetamide group is formed through a condensation reaction involving a chromone derivative and an acetamide precursor. The final step involves coupling these components under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where its specific molecular interactions could be beneficial.
Industry: It can be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrimidinylthio group can form hydrogen bonds with nucleophilic sites. The chromenylacetamide group can interact with various enzymes, potentially inhibiting their activity or altering their function. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound shares the fluorophenyl group but differs in its overall structure and pharmacological properties.
Uniqueness
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
